molecular formula C14H14N4O2S B2355188 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034509-25-4

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2355188
CAS No.: 2034509-25-4
M. Wt: 302.35
InChI Key: QYFHYXCZQFKXFD-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a pyrrole, an oxadiazole, and a thiophene. Pyrrole is a five-membered aromatic heterocycle, like benzene, but one of the positions is occupied by a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings introduce a variety of electronic effects that can influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the heterocyclic rings and any additional functional groups. For example, the presence of nitrogen and sulfur atoms could make the compound more polar, influencing its solubility in different solvents .

Scientific Research Applications

Pharmacological Applications

Compounds with 1,3,4-oxadiazole derivatives have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have demonstrated varying degrees of efficacy across these areas, with some compounds showing significant analgesic and anti-inflammatory effects, as well as binding affinity to targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (M. Faheem, 2018).

Antimicrobial Activity

The synthesis and evaluation of various substituted 1,3,4-oxadiazoles have also shown antimicrobial activity. These compounds possess the ability to inhibit microbial growth, making them potential candidates for the development of new antimicrobial agents (L. Nargund, G. R. Reddy, V. Hariprasad, 1994).

Optoelectronic Properties

Furthermore, thiazole-based polythiophenes, which are structurally related to the compound of interest, have been synthesized and their optoelectronic properties investigated. These studies suggest potential applications in the field of materials science, particularly in the development of conducting polymers for various technological applications (P. Camurlu, N. Guven, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological macromolecules, but without more information, it’s impossible to predict the specific mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, for example, future research could involve further testing of its biological activity, potential side effects, and effectiveness compared to existing treatments .

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-18-5-2-3-11(18)14-16-13(20-17-14)8-15-12(19)7-10-4-6-21-9-10/h2-6,9H,7-8H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFHYXCZQFKXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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